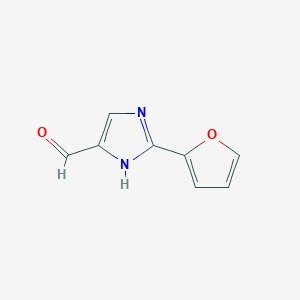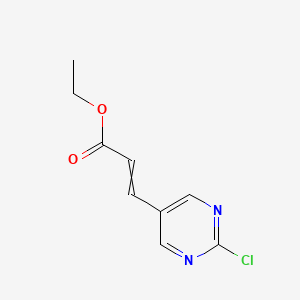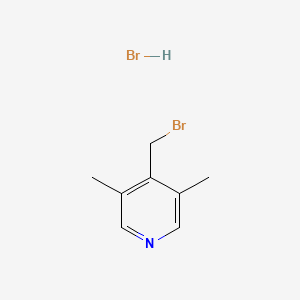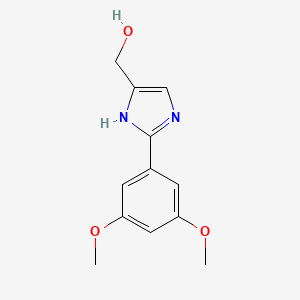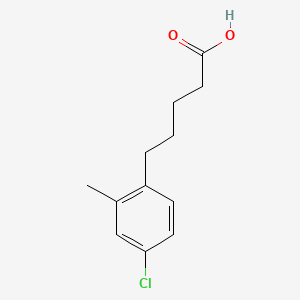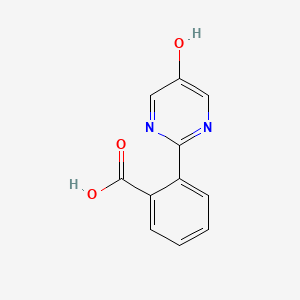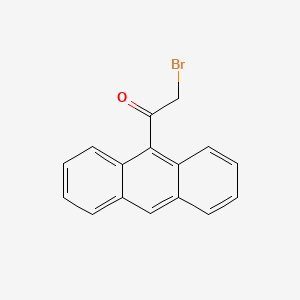
5-(2,3-Dihydrobenzofuran-5-yl)-3-methylisoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,3-Dihydrobenzofuran-5-yl)-3-methylisoxazole: is a heterocyclic compound that combines the structural features of dihydrobenzofuran and isoxazole. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the dihydrobenzofuran and isoxazole moieties in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,3-Dihydrobenzofuran-5-yl)-3-methylisoxazole typically involves the formation of the dihydrobenzofuran ring followed by the introduction of the isoxazole moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the synthesis might start with a benzofuran derivative, which is then subjected to cyclization reactions to form the dihydrobenzofuran ring. Subsequent reactions introduce the isoxazole ring, often through the use of nitrile oxides and alkenes under mild conditions .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 5-(2,3-Dihydrobenzofuran-5-yl)-3-methylisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the isoxazole ring, potentially converting it to an amine or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Chemistry: In chemistry, 5-(2,3-Dihydrobenzofuran-5-yl)-3-methylisoxazole is used as a building block for the synthesis of more complex molecules
Biology: The compound’s biological activity is of interest in the development of new pharmaceuticals. It may exhibit properties such as anti-inflammatory, antioxidant, or antimicrobial activity, making it a candidate for drug discovery and development .
Medicine: In medicine, derivatives of this compound are being investigated for their potential therapeutic effects. These compounds could be used to develop new treatments for diseases such as cancer, Alzheimer’s disease, and bacterial infections.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved stability or reactivity. It may also find applications in the production of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of 5-(2,3-Dihydrobenzofuran-5-yl)-3-methylisoxazole involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in inflammation or oxidative stress, thereby exerting anti-inflammatory or antioxidant effects. The exact molecular pathways and targets involved would depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
5-MAPDB (1-(2,3-dihydrobenzofuran-5-yl)-N-methylpropan-2-amine): This compound is structurally related and acts as an entactogenic drug with selective serotonin releasing properties.
5-MBPB (1-(1-benzofuran-5-yl)-N-methylbutan-2-amine): Another related compound, known for its structural similarity to MDMA and its use as a designer drug.
Uniqueness: 5-(2,3-Dihydrobenzofuran-5-yl)-3-methylisoxazole is unique due to the combination of the dihydrobenzofuran and isoxazole rings in its structure. This dual-ring system imparts distinct chemical and biological properties that are not observed in simpler compounds.
Properties
Molecular Formula |
C12H11NO2 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
5-(2,3-dihydro-1-benzofuran-5-yl)-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C12H11NO2/c1-8-6-12(15-13-8)9-2-3-11-10(7-9)4-5-14-11/h2-3,6-7H,4-5H2,1H3 |
InChI Key |
JNQUTGXJPBICSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)C2=CC3=C(C=C2)OCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


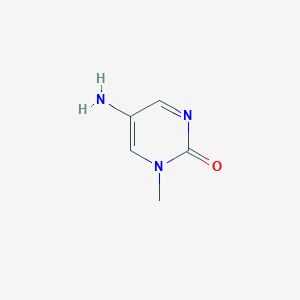
![6-Fluoro-2-(2-furyl)imidazo[1,2-a]pyridine](/img/structure/B13684797.png)
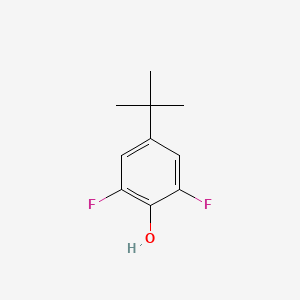

![(3aR,7R,7aS)-7-Hydroxy-2,2-dimethyltetrahydrobenzo[d][1,3]dioxol-5(6H)-one](/img/structure/B13684822.png)
